
Tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate, commonly known as TBAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBAC belongs to the class of azepane derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
TBAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, TBAC has shown promising results as a potential drug candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, TBAC has been used as a tool compound to investigate the mechanism of action of several drugs and to develop new drugs with improved efficacy and safety profiles. In material science, TBAC has been used as a building block to synthesize novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of TBAC is not fully understood, but it is believed to involve the modulation of several biological pathways, including the inhibition of enzymes, the modulation of ion channels, and the activation of receptors. TBAC has been shown to interact with several targets in the body, including the central nervous system, the immune system, and the cardiovascular system.
Biochemical and Physiological Effects:
TBAC has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the modulation of immune responses. TBAC has also been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of several diseases associated with oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBAC has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, TBAC is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. TBAC is also a relatively new compound, and its properties and applications are still being explored, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of TBAC, including the development of new synthetic methods to improve the yield and purity of the compound, the investigation of its potential applications in material science, and the development of new drug candidates based on its structure and properties. The study of TBAC can also provide insights into the mechanism of action of other azepane derivatives and their potential applications in various fields.
Métodos De Síntesis
The synthesis of TBAC involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with but-3-en-2-ylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds under mild conditions and yields TBAC in high purity. The synthesis of TBAC has been optimized in recent years, and several modifications have been made to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-6-12(2)16-13-8-7-10-17(11-9-13)14(18)19-15(3,4)5/h6,12-13,16H,1,7-11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWFZORAHQFFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)NC1CCCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

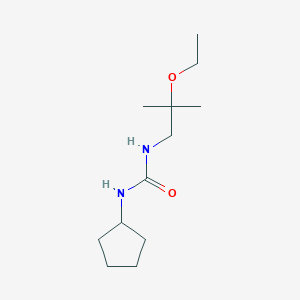
![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)
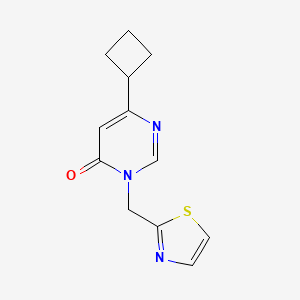
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)
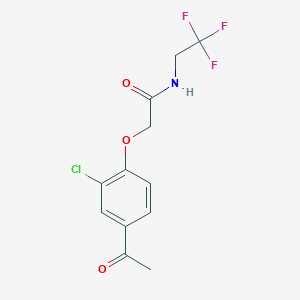
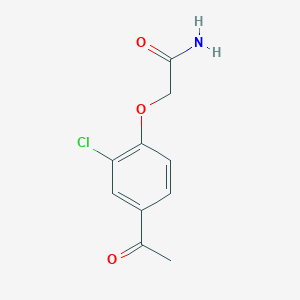
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)
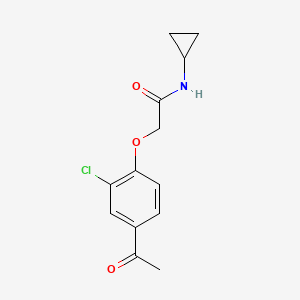
![3-bromo-5-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]benzamide](/img/structure/B7632178.png)
![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)